3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure
Mechanism of Action
Mode of Action
The compound interacts with its target, topoisomerase I, through a process known as DNA intercalation . This involves the compound inserting itself between the base pairs of the DNA molecule, which can disrupt the normal functioning of the DNA and inhibit the activity of topoisomerase I .
Pharmacokinetics
The compound was found to inhibit tumor growth in MGC-803 xenograft nude mice without causing an obvious loss in body weight, suggesting that it may have good bioavailability and tolerability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions One common approach is to start with the preparation of the benzothiazole moiety, followed by the construction of the chromenone ring system
Benzothiazole Formation: This can be achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Chromenone Synthesis: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid.
Final Coupling:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the chromenone ring can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form an alcohol.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)-6-ethyl-4H-chromen-4-one: Lacks the piperidinylmethyl group.
3-(benzo[d]thiazol-2-yl)-8-methyl-6-ethyl-7-hydroxy-4H-chromen-4-one: Has a methyl group instead of the piperidinylmethyl group.
Uniqueness
The presence of the piperidinylmethyl group in 3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one enhances its solubility and bioavailability, making it more effective in biological applications compared to its analogs.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-[(2,6-dimethylpiperidin-1-yl)methyl]-6-ethyl-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-4-17-12-18-24(30)20(26-27-21-10-5-6-11-22(21)32-26)14-31-25(18)19(23(17)29)13-28-15(2)8-7-9-16(28)3/h5-6,10-12,14-16,29H,4,7-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQZJFNKDJRREJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3C(CCCC3C)C)OC=C(C2=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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